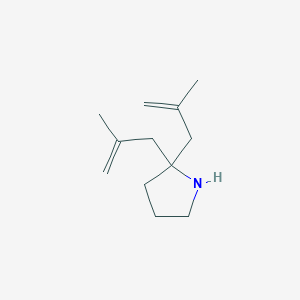

2,2-Bis-(2-methyl-allyl)-pyrrolidine

Description

2,2-Bis-(2-methyl-allyl)-pyrrolidine is a pyrrolidine derivative featuring two 2-methyl-allyl substituents at the 2-position of the saturated five-membered nitrogen heterocycle. Pyrrolidine, a versatile scaffold in medicinal chemistry, is prized for its sp³-hybridized carbons, stereochemical flexibility, and non-planar "pseudorotation" behavior, which enhance three-dimensional pharmacophore exploration .

Propriétés

IUPAC Name |

2,2-bis(2-methylprop-2-enyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-10(2)8-12(9-11(3)4)6-5-7-13-12/h13H,1,3,5-9H2,2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETNWYLUMYOAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1(CCCN1)CC(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis-(2-methyl-allyl)-pyrrolidine typically involves the reaction of pyrrolidine with 2-methyl-allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 2,2-Bis-(2-methyl-allyl)-pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Bis-(2-methyl-allyl)-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogenated compounds, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Saturated derivatives

Substitution: New carbon-nitrogen bonded compounds

Applications De Recherche Scientifique

2,2-Bis-(2-methyl-allyl)-pyrrolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,2-Bis-(2-methyl-allyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,2-Bis-(2-methyl-allyl)-pyrrolidine with structurally related pyrrolidine and hybrid derivatives:

*Calculated molecular weight. †Estimated using fragment-based methods.

Key Observations:

- Steric Effects : The bulky substituents may restrict binding to enantioselective targets, contrasting with smaller derivatives like 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione, where the dione rings enhance polarity .

- Hybrid Systems : Pyridine-pyrrolidine hybrids (e.g., 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine) combine aromatic and aliphatic heterocycles, balancing solubility and target engagement .

Pharmacological Activity

- H3 Receptor Inhibition: Pyrrolidine-containing compounds, such as those in , show enhanced H3R inhibitory activity when substituted with lipophilic groups.

- Dopaminergic Activity : Unsubstituted pyrrolidine acts as a presynaptic dopamine receptor blocker, but steric modifications (e.g., allyl groups) may alter selectivity .

- Anticancer and Anti-inflammatory Potential: Pyrrolidine-2,5-diones (e.g., ) exhibit diverse bioactivity, though their mechanisms differ due to electron-withdrawing dione moieties .

Stereochemical Considerations

The stereogenicity of pyrrolidine carbons allows for enantioselective interactions. In 2,2-Bis-(2-methyl-allyl)-pyrrolidine, the C2 substitution creates a chiral center, but racemic mixtures may occur without asymmetric synthesis protocols.

Activité Biologique

2,2-Bis-(2-methyl-allyl)-pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

2,2-Bis-(2-methyl-allyl)-pyrrolidine is characterized by its unique pyrrolidine ring structure with two 2-methyl-allyl substituents. This configuration may influence its biological interactions and efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that 2,2-Bis-(2-methyl-allyl)-pyrrolidine exhibits significant antimicrobial activity. A study demonstrated that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that 2,2-Bis-(2-methyl-allyl)-pyrrolidine induces apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

Enzyme Inhibition

Additionally, this compound has been studied for its ability to inhibit specific enzymes. The presence of the pyrrolidine ring enhances binding affinity to target enzymes, which may be beneficial in drug design aimed at treating diseases linked to enzyme dysregulation.

The biological activity of 2,2-Bis-(2-methyl-allyl)-pyrrolidine is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The unique structural features of the compound allow it to stabilize interactions with these targets, leading to inhibition or modulation of their activity. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and cancer progression.

Study on Antimicrobial Activity

In a controlled study, various concentrations of 2,2-Bis-(2-methyl-allyl)-pyrrolidine were tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Study on Anticancer Activity

In vitro assays using human cancer cell lines demonstrated that treatment with 2,2-Bis-(2-methyl-allyl)-pyrrolidine resulted in a significant reduction in cell viability. The IC50 values were calculated as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.